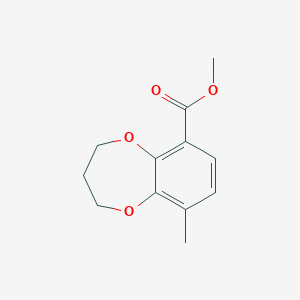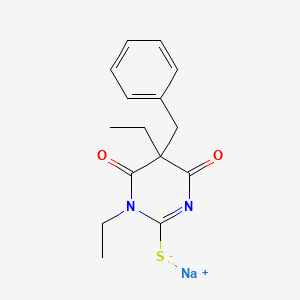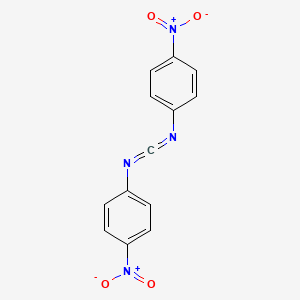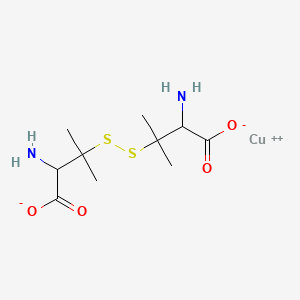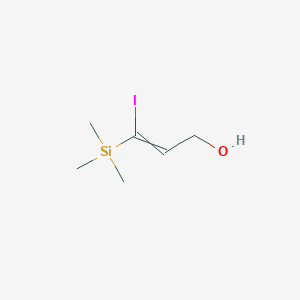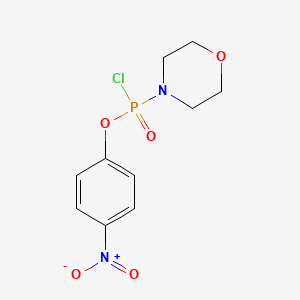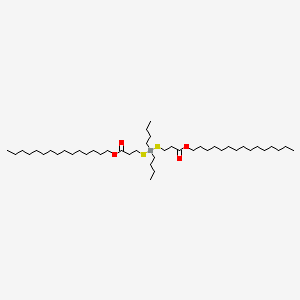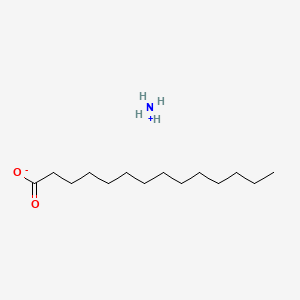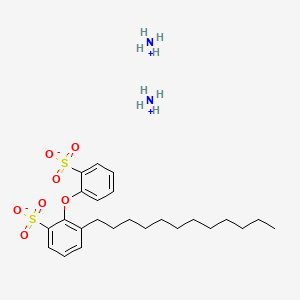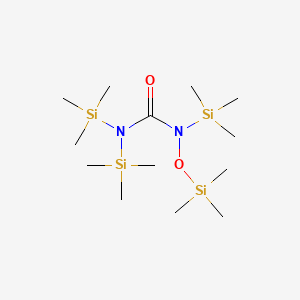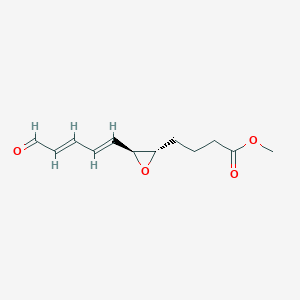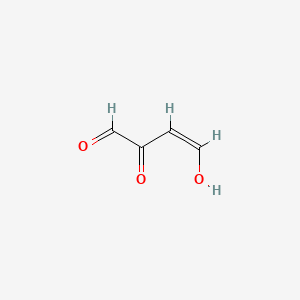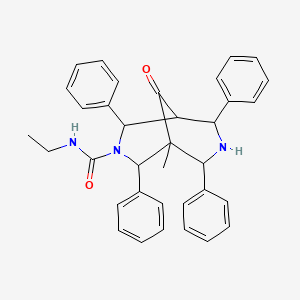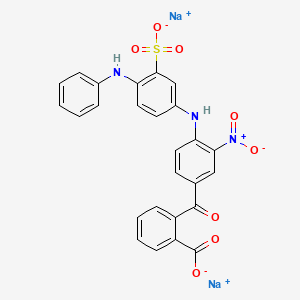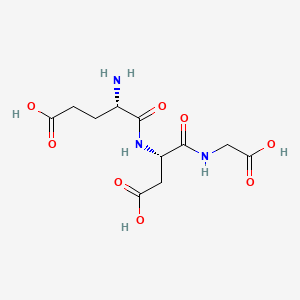
Glutamyl-aspartyl-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glutamyl-aspartyl-glycine is a tripeptide composed of the amino acids glutamate, aspartate, and glycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glutamyl-aspartyl-glycine can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, typically protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using specific aminopeptidases. These enzymes catalyze the formation of peptide bonds between amino acids, offering a more environmentally friendly and efficient alternative to chemical synthesis .
化学反应分析
Types of Reactions
Glutamyl-aspartyl-glycine can undergo various chemical reactions, including:
Oxidation: The oxidation of the peptide can lead to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through enzymatic or chemical methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Enzymes like aminopeptidases or chemical reagents for specific amino acid modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
科学研究应用
Glutamyl-aspartyl-glycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications due to its involvement in various biochemical pathways.
Industry: Utilized in the production of bioactive peptides and as a substrate for enzymatic reactions
作用机制
The mechanism of action of glutamyl-aspartyl-glycine involves its interaction with specific enzymes and receptors in the body. For example, it can act as a substrate for aminopeptidases, which cleave the peptide into its constituent amino acids. These amino acids can then participate in various metabolic pathways, including the synthesis of neurotransmitters and other bioactive compounds .
相似化合物的比较
Similar Compounds
Glutathione (γ-glutamyl-cysteinyl-glycine): A major intracellular antioxidant involved in detoxification and cellular protection.
Aspartyl-glycine: A dipeptide composed of aspartate and glycine, involved in protein digestion and metabolism.
Uniqueness
Its combination of glutamate, aspartate, and glycine allows it to participate in various metabolic pathways and interact with specific enzymes and receptors, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
75007-24-8 |
|---|---|
分子式 |
C11H17N3O8 |
分子量 |
319.27 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H17N3O8/c12-5(1-2-7(15)16)10(21)14-6(3-8(17)18)11(22)13-4-9(19)20/h5-6H,1-4,12H2,(H,13,22)(H,14,21)(H,15,16)(H,17,18)(H,19,20)/t5-,6-/m0/s1 |
InChI 键 |
DSPQRJXOIXHOHK-WDSKDSINSA-N |
手性 SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N |
规范 SMILES |
C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


